molecular formula C7H5ClF3N B3001433 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine CAS No. 780802-36-0

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B3001433
CAS No.: 780802-36-0
M. Wt: 195.57
InChI Key: VXQQNFYIASWQGE-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pesticides and Agrochemicals: 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is used in synthesizing pesticides. Its synthesis process has been studied, evaluating different methods and their effectiveness (Lu Xin-xin, 2006).
  • Application in Pharmaceuticals: It serves as an intermediate in pharmaceuticals, especially in the production of herbicides. Studies have summarized its synthetic methods and briefly introduced its applications in biochemicals (Li Zheng-xiong, 2004).

Chemical Interaction and Complex Formation

  • Formation of Chemical Complexes: The ability of this compound to form complexes has been explored. For instance, studies on its interactions with other compounds like iodine, leading to the formation of new salts, have been conducted, providing insights into its chemical behavior (M. S. Chernov'yants et al., 2011).

Functionalization and Modification

  • Functionalization in Organic Chemistry: It has been used in the field of organic chemistry for functionalization purposes. Studies demonstrate its utility in creating various carboxylic acids, leveraging its chemical properties for diverse organic syntheses (F. Cottet, M. Schlosser, 2004).

Industrial Synthesis and Optimization

  • Optimization of Synthesis Processes: Research has focused on optimizing the synthesis processes of this compound, exploring different conditions and methods to enhance yield and purity. This includes studies on reaction conditions and the use of specific catalysts (Liu Guoqua, 2014).

Mechanism of Action

Target of Action

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agricultural industry and various enzymes in the pharmaceutical industry .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds .

Pharmacokinetics

The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Result of Action

The result of the action of this compound varies depending on its application. In the agricultural industry, TFMP derivatives are used in the protection of crops from pests . In the pharmaceutical industry, TFMP derivatives have been found to improve drug potency toward certain enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the method of manufacturing TFMP intermediates can depend largely on the identity of the desired target compound . Additionally, precautions should be taken to prevent the chemical from entering drains, as discharge into the environment must be avoided .

Safety and Hazards

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The demand for 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

2-chloro-4-methyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQQNFYIASWQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780802-36-0
Record name 2-chloro-4-methyl-5-(trifluoromethyl)pyridine
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